Product packaging for Estetrol-d3(Cat. No.:)

Estetrol-d3

Cat. No.: B1162752
M. Wt: 307.4
Attention: For research use only. Not for human or veterinary use.
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Description

Estetrol-d3 is a deuterium-labeled stable isotope of Estetrol, specifically designed for use as an internal standard in quantitative mass spectrometry-based assays. This high-purity compound is essential for achieving accurate and reliable analytical data in complex biological matrices, helping to minimize variability and improve method precision . Estetrol (E4) is a natural estrogen synthesized exclusively by the fetal liver during pregnancy . Recent research highlights its unique tissue-selective activity and long half-life, making it a compound of interest for clinical applications in areas like hormonal contraception and menopausal hormone therapy . Unlike older estrogens, Estetrol has been shown to have a minimal impact on liver protein synthesis and blood coagulation parameters, presenting a potentially improved safety profile . As a labeled analog, this compound enables precise investigation of the pharmacokinetics, metabolism, and bioanalytical quantification of Estetrol in preclinical and clinical research settings . This product is accompanied by a Certificate of Analysis to guarantee its identity and purity . Intended Use: This product is intended for research use only by trained laboratory personnel. It is strictly not for human consumption, diagnostic use, or therapeutic application.

Properties

Molecular Formula

C₁₈H₂₁D₃O₄

Molecular Weight

307.4

Synonyms

(15α,16α,17β)-Estra-1,3,5(10)-triene-3,15,16,17-tetrol-d3;  _x000B_Estra-1,3,5(10)-triene-3,15α,16α,17β-tetrol-d3;  15α-Hydroxyestriol-d3;  3,15α,16α,17β-Tetrahydroxyestra-1,3,5(10)-triene-d3; 

Origin of Product

United States

Synthetic Methodologies and Isotopic Derivatization of Estetrol D3

Spectroscopic Techniques for Isotopic Purity Confirmation

Spectroscopic methods are indispensable for confirming the successful incorporation of deuterium (B1214612) atoms and determining the isotopic purity of the final compound.

Mass Spectrometry (MS): Mass spectrometry is the primary tool for verifying the molecular weight and isotopic enrichment of Estetrol-d3. The molecular weight of unlabeled Estetrol (B1671307) is 304.39 g/mol . simsonpharma.com For this compound, the expected molecular weight is approximately 307.41 g/mol . High-resolution mass spectrometry (HRMS) can confirm this mass with high accuracy. The mass spectrum will show a molecular ion peak ([M+H]⁺ or [M-H]⁻) corresponding to the deuterated compound. The isotopic distribution pattern is also analyzed to confirm the presence of three deuterium atoms. Tandem mass spectrometry (MS/MS) can be used to fragment the molecule, and the resulting fragmentation pattern can help elucidate the specific positions of the deuterium labels. core.ac.uk

IonUnlabeled Estetrol (m/z)This compound (Expected m/z)Analysis Purpose
[M+H]⁺305.17308.19Confirmation of molecular weight and deuterium incorporation.
[M-H]⁻303.16306.18Confirmation in negative ion mode.
Key FragmentsVariesVariesStructural elucidation and confirmation of label position.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides definitive structural information and confirms the location of the isotopic labels.

¹H NMR (Proton NMR): In the ¹H NMR spectrum of this compound, the signals corresponding to the protons that have been replaced by deuterium will be absent or significantly reduced in intensity. Comparing the spectrum to that of unlabeled Estetrol allows for precise confirmation of the deuteration sites. hmdb.ca

²H NMR (Deuterium NMR): A deuterium NMR spectrum will show signals at the chemical shifts corresponding to the positions where deuterium has been incorporated, providing direct evidence of successful labeling.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum can also be useful. Carbon atoms bonded to deuterium will show a characteristic splitting pattern (due to C-D coupling) and a slight shift in their resonance compared to carbons bonded to hydrogen. uregina.ca

Chromatographic Purity Assessment

Chromatographic techniques are essential for determining the chemical purity of this compound by separating it from any impurities.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): Reverse-phase HPLC or UPLC is the most common method for assessing the purity of Estetrol and its derivatives. japsonline.comresearchgate.net The method separates compounds based on their polarity. A typical setup uses a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (like 0.1% formic or perchloric acid) and an organic solvent (like acetonitrile). japsonline.comresearchgate.net The purity is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. Purity levels for reference standards are typically required to be high, often exceeding 95-99%. lgcstandards.comgoogle.com

Stress testing and degradation studies are also performed using these chromatographic methods to identify potential degradation products that could arise during storage or handling. bibliomed.org

Common process-related impurities that must be monitored and controlled include starting materials, intermediates, and stereoisomers. One of the most significant potential impurities is the 15β,16β,17β-tetrol isomer, which can form during the dihydroxylation step. google.com

Compound NameType of ImpurityReason for Presence
Estrone (B1671321)Starting MaterialIncomplete reaction from the initial step.
3-Benzyloxy-estra-1,3,5(10),15-tetraen-17-olIntermediateIncomplete dihydroxylation or deprotection. google.com
Estetrol (15β,16β,17β) isomerStereoisomerNon-selective oxidation of the C15-C16 double bond. google.com
Estetrol Hydroxy Enol ImpuritySide-productFormed through side reactions during synthesis. axios-research.com

Advanced Bioanalytical Methodologies Employing Estetrol D3

Development of Quantitative Assays for Estetrol (B1671307) and its Metabolites

The development of quantitative assays for estetrol, a natural estrogen produced by the human fetal liver, and its metabolites is crucial for understanding its pharmacology. nih.govnih.gov Estetrol is under investigation for use in contraception and hormone replacement therapy. drugbank.comdrugbank.comnih.govnih.gov Accurate measurement of its concentration in biological fluids is essential for these clinical applications.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantification of small molecules like steroids in complex biological matrices due to its high selectivity, sensitivity, and accuracy. nih.govmedrxiv.org The development of LC-MS/MS methods for estetrol involves the optimization of chromatographic separation, mass spectrometric detection, and sample preparation.

The use of a stable isotope-labeled internal standard is a cornerstone of quantitative LC-MS/MS analysis. Estetrol-d3, a deuterated form of estetrol, is the ideal internal standard for the quantification of estetrol. axios-research.comaxios-research.comtlcstandards.com

An internal standard is a compound that is added in a known quantity to the unknown samples, calibrators, and quality control samples before sample processing. thermofisher.com The purpose of the internal standard is to correct for the variability in the analytical procedure, including extraction efficiency, matrix effects, and instrument response. bioanalysis-zone.com

This compound is chemically identical to estetrol, but has a different mass due to the presence of three deuterium (B1214612) atoms. axios-research.com This means that it co-elutes with estetrol during liquid chromatography and experiences similar ionization efficiency and matrix effects in the mass spectrometer. bioanalysis-zone.com However, because of the mass difference, the mass spectrometer can distinguish between estetrol and this compound.

The concentration of the analyte (estetrol) is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard (this compound) and comparing this ratio to a calibration curve. This ratioing technique effectively cancels out variations that can occur during sample preparation and analysis, leading to highly accurate and precise results.

Biological matrices such as plasma and serum are complex mixtures of proteins, lipids, salts, and other endogenous compounds. These components can interfere with the ionization of the target analyte in the mass spectrometer, a phenomenon known as matrix effect. This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy of the quantification.

The use of an ideal internal standard like this compound is the most effective strategy to mitigate matrix effects. Since this compound and estetrol are affected by matrix effects in the same way, the ratio of their signals remains constant, thus ensuring the accuracy of the measurement.

Other strategies to minimize matrix effects include:

Efficient sample preparation: Techniques like liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation are used to remove a significant portion of the interfering matrix components. nih.govmedrxiv.org

Chromatographic separation: Good chromatographic resolution that separates the analyte from the bulk of the matrix components can significantly reduce ion suppression.

Phospholipid removal: Specific sample preparation steps can be incorporated to remove phospholipids, which are major contributors to matrix effects in bioanalysis.

Beyond the quantification of the parent drug, understanding its metabolic fate is crucial. High-resolution mass spectrometry (HRMS) is a powerful tool for identifying and characterizing metabolites. Studies on the metabolism of estetrol have revealed that it is extensively metabolized through Phase 2 conjugation reactions. nih.gov

The major metabolites identified in human plasma are E4-16-glucuronide and E4-3-glucuronide. nih.gov A quantitative assay for estetrol would therefore also aim to quantify these major metabolites. In such an assay, this compound would serve as the internal standard for the quantification of estetrol, while ideally, deuterated versions of the glucuronide metabolites would be used for their respective quantification. In the absence of these, this compound can still provide a degree of correction for variability in the analysis of the metabolites, although it is not the ideal scenario.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methodologies

Method Validation Parameters Using this compound

For a bioanalytical method to be used in a regulatory setting, it must undergo a rigorous validation process to demonstrate its reliability. The use of this compound is integral to achieving the stringent acceptance criteria for these validation parameters.

Accuracy refers to how close the measured value is to the true value, while precision describes the reproducibility of the measurements. medrxiv.org In a bioanalytical method validation, accuracy and precision are assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) in several replicates on different days.

The use of this compound as an internal standard is critical for achieving high accuracy and precision. By correcting for analytical variability, it ensures that the measured concentrations are a true reflection of the actual concentrations in the samples.

Below is an illustrative data table showing typical accuracy and precision results for an LC-MS/MS assay for a steroid using a deuterated internal standard. While specific data for an this compound based assay is not publicly available, this table represents the expected performance.

Table 1: Illustrative Accuracy and Precision Data for a Steroid LC-MS/MS Assay

QC Level Nominal Conc. (pg/mL) Intra-day Precision (%CV, n=6) Intra-day Accuracy (%Bias) Inter-day Precision (%CV, n=18) Inter-day Accuracy (%Bias)
Low 50 4.5 -2.1 5.8 -1.5
Medium 500 3.2 1.3 4.1 0.8
High 4000 2.8 0.5 3.5 0.2

This table is for illustrative purposes and represents typical data for a validated steroid LC-MS/MS assay using a deuterated internal standard. %CV = Percent Coefficient of Variation; %Bias = Percent difference from the nominal concentration.

Linearity and Calibration Range Determination

The linearity of an analytical method establishes the direct proportionality between the concentration of an analyte and the instrumental response. epa.gov In the context of this compound, this involves creating a calibration curve by analyzing a series of standards containing known concentrations of estetrol alongside a fixed concentration of this compound as the internal standard. clearsynth.com The ratio of the peak area of estetrol to that of this compound is then plotted against the concentration of estetrol.

A linear relationship, typically assessed by the coefficient of determination (R²), indicates the method's ability to provide accurate quantitative results over a specific concentration range. epa.govannlabmed.org For instance, in the development of an LC-MS/MS method for estetrol and drospirenone (B1670955), linearity was established over a concentration range of 14.2–213 µg/ml for estetrol. researchgate.net Another study demonstrated linearity for estetrol over a range of 189–567 μg/mL. greenpharmacy.info The acceptance criterion for linearity is often an R² value greater than 0.99. endocrine.org

The calibration range is defined by the lower limit of quantification (LLOQ) and the upper limit of quantification (ULOQ). This range represents the concentrations at which the analytical method is proven to be both accurate and precise. For a validated LC-MS/MS assay for estetrol, the analytical measurement range was determined to be from 2 to 1000 pg/mL. nih.gov

Table 1: Representative Linearity and Calibration Range Data for Estetrol Analysis using this compound

ParameterValueReference
Linearity Range (RP-HPLC)14.2–213 µg/ml researchgate.net
Linearity Range (RP-HPLC)189–567 μg/mL greenpharmacy.info
Analytical Measurement Range (LC-MS/MS)2 to 1000 pg/mL nih.gov
Coefficient of Determination (R²)>0.99 endocrine.org

This table is for illustrative purposes and combines data from different studies. Specific ranges may vary depending on the analytical method and instrumentation.

Limits of Detection and Quantification

The limit of detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, though not necessarily quantified with acceptable accuracy and precision. The limit of quantification (LOQ), on the other hand, is the lowest concentration of an analyte that can be measured with a defined level of precision and accuracy. researchgate.net

For bioanalytical methods employing this compound, the determination of these limits is crucial for assessing the sensitivity of the assay. For example, a validated LC-MS/MS method for the quantification of estetrol reported a lower limit of quantification (LLOQ) of 25.0 pg/mL. fda.gov In another study focusing on the simultaneous measurement of four estrogens, the limit of detection for similar compounds was as low as 1.0 pg/mL to 2.0 pg/mL. researchgate.net The use of derivatization techniques can further enhance sensitivity, with one method achieving limits of quantification ranging from 0.5 to 1 pg/mL for estrogens. researchgate.net

Table 2: Reported Limits of Detection and Quantification for Estetrol

ParameterValueAnalytical MethodReference
Lower Limit of Quantification (LLOQ)25.0 pg/mLLC-MS/MS fda.gov
Limit of Detection (LOD)1.0 - 2.0 pg/mLLC-MS/MS researchgate.net
Limit of Quantification (LOQ)0.5 - 1.0 pg/mLLC-MS/MS with derivatization researchgate.net

This table illustrates typical detection and quantification limits for estetrol analysis. Actual values can differ based on the specific methodology.

Application of this compound in Reference Standard Development and Quality Control

This compound is a well-characterized chemical compound used as a reference standard for its non-deuterated counterpart, Estetrol. axios-research.com As a stable isotope-labeled internal standard, it is indispensable for analytical method development, validation, and quality control (QC) applications. clearsynth.comaxios-research.com

In the development of reference standards, this compound allows for the accurate calibration of analytical instruments and the precise quantification of estetrol in various matrices. clearsynth.com Its use helps to compensate for variations in sample preparation and instrumental response, thereby improving the accuracy and reliability of the measurements. clearsynth.comscispace.com

In quality control, this compound is used to prepare QC samples at different concentration levels (low, medium, and high) within the calibration range. These QC samples are analyzed alongside unknown samples to monitor the performance of the analytical method and ensure the validity of the results. annlabmed.org The accuracy and precision of the QC sample measurements must fall within predefined acceptance criteria, typically ±15% of the nominal value (or ±20% for the LLOQ). mdpi.com This ensures that the analytical run is performing as expected and that the data generated for the unknown samples is reliable. This compound is compliant with regulatory guidelines and serves as a reference standard traceable to pharmacopeial standards. axios-research.com

Preclinical Pharmacokinetic and Metabolic Research Utilizing Estetrol D3

In Vivo Pharmacokinetic Studies in Animal Models

Preclinical pharmacokinetic studies in animal models are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate in a living organism. biotechfarm.co.ilwuxiapptec.com These studies provide data that can help predict the pharmacokinetic profile in humans. biotechfarm.co.il

Rodent models, such as rats, are commonly used for these initial in vivo assessments. biotechfarm.co.il Studies in rats have shown that estetrol (B1671307) has high oral bioavailability. researchgate.net Following oral administration in rats, estetrol is absorbed and exhibits a relatively long half-life. researchgate.net The pharmacokinetic profile of estetrol in animal models has been shown to be predictive of its behavior in humans. researchgate.net For instance, the high oral bioavailability and long half-life observed in rats were later confirmed in studies with postmenopausal women. researchgate.net

To better mimic human exposure for chronic treatments, studies have explored different administration routes in mice, concluding that continuous release via osmotic minipumps provides a stable plasma concentration profile similar to daily oral administration in women. nih.gov This highlights the importance of selecting appropriate animal models and experimental designs to generate relevant preclinical data. biotechfarm.co.ilnih.gov In a murine model of endometriosis, continuous administration of estetrol was shown to limit the development of endometriotic-like lesions. researchgate.net

Table 2: Compound Names Mentioned

Compound Name
Estetrol
Estetrol-d3
E4-16-glucuronide
E4-3-glucuronide
E4-glucuronide-sulfate
Estradiol (B170435)
Estriol
Estrone (B1671321)
Drospirenone (B1670955)
Levonorgestrel
Ethinylestradiol
Morphine
Indomethacin
Propofol

Absorption, Distribution, Metabolism, and Excretion (ADME) Research in Preclinical Species

Absorption, Distribution, Metabolism, and Excretion (ADME) studies are fundamental in the preclinical assessment of any new chemical entity. These studies, often conducted in various animal species, provide critical data on a compound's behavior within a biological system. careresearchllc.com For this compound, a deuterated form of the native estrogen Estetrol (E4), these preclinical investigations are essential to understanding its pharmacokinetic profile.

Preclinical studies have demonstrated that Estetrol (E4) possesses high oral bioavailability in rats. researchgate.netnih.govresearchgate.net In one study, the oral bioavailability of E4 in female rats was determined to be 70% or higher at doses of 0.05 and 0.5 mg/kg when compared to subcutaneous administration. nih.gov This high oral bioavailability is a significant characteristic, especially when compared to other natural estrogens like estradiol, which have very low oral bioavailability. wikipedia.org The dose-dependent absorption and long elimination half-life observed in rats are crucial for its potential development as a once-daily oral medication. researchgate.net

A study comparing E4 exposure in women and mice highlighted the challenges in creating animal models that accurately mimic human pharmacokinetics. While women receiving a chronic oral dose of 15 mg of E4 daily reached a steady state, achieving a similar stable concentration in mice through oral, subcutaneous, or intraperitoneal administration proved difficult. mdpi.comnih.gov The use of osmotic minipumps was found to provide a more comparable exposure profile. mdpi.comnih.gov

Interactive Table: Oral Bioavailability of Estetrol in Female Rats nih.gov

Dosage (mg/kg)Bioavailability (Relative to Subcutaneous Dosing)
0.05≥ 70%
0.5≥ 70%

Following administration, the distribution of a compound throughout the various tissues and organs of the body is a key pharmacokinetic parameter. In preclinical studies with radiolabeled Estetrol ([14C]-E4) in female rats, the compound showed extensive and rapid tissue distribution. fda.gov The highest concentrations of radioactivity were observed shortly after administration, at 0.5 hours post-dose. fda.gov

In non-pigmented rats, quantifiable levels of radioactivity were primarily found in the liver, thyroid gland, and organs associated with excretion, such as the small and large intestine contents and mucosa, and the bladder. fda.gov The blood-to-plasma ratio of radioactivity in rats was determined to be 0.77 at the time of maximum plasma concentration. fda.gov In vitro studies using human blood indicated a blood-to-plasma ratio of approximately 1.2, suggesting that the distribution is not dependent on time or concentration. fda.gov

The ability to analyze drug distribution in preclinical species helps to identify potential target tissues for therapeutic effect or toxicity. criver.com Techniques like Quantitative Whole-Body Autoradiography (QWBA) are often employed to visualize and quantify the distribution of a radiolabeled compound across the entire body. criver.com

Understanding how a drug and its metabolites are eliminated from the body is crucial. In vivo ADME studies, often using radiolabeled compounds, provide quantitative data on the routes and rates of excretion. criver.com For Estetrol, the primary routes of metabolism are glucuronidation and sulfation. researchgate.netresearchgate.net These metabolic processes result in inactive metabolites that are then rapidly excreted, mainly in the urine. researchgate.net

Preclinical studies in rats have shown that after oral administration of radiolabeled Estetrol, radioactivity is found in the contents of the small and large intestines and the bladder, indicating both fecal and urinary excretion pathways. fda.gov Biliary excretion studies can further clarify whether the presence of the drug in feces is due to a lack of absorption or to absorption followed by excretion into the bile. criver.com The fact that Estetrol is not significantly metabolized by cytochrome P-450 enzymes suggests a lower potential for drug-drug interactions at this level. researchgate.net

Application of this compound in Differentiating Endogenous vs. Administered Estetrol

A significant application of stable isotope-labeled compounds like this compound is in distinguishing between endogenously produced hormones and exogenously administered drugs. Endogenous estrogens are produced naturally within the body, with tissues like the ovaries, placenta, and even the brain contributing to their synthesis. nih.gov During pregnancy, Estetrol is produced by the fetal liver. researchgate.net

By using a deuterated version of Estetrol (this compound) in preclinical and clinical studies, researchers can accurately measure the concentration and pharmacokinetics of the administered drug without interference from the body's own Estetrol. This is achieved through analytical techniques like liquid chromatography-mass spectrometry (LC-MS), which can differentiate between the mass of the deuterated and non-deuterated compounds. selvita.com This differentiation is critical for precise pharmacokinetic analysis and for understanding the contribution of the administered drug to the total hormone levels in the body. The principle is similar to studies that have used labeled compounds to differentiate between endogenous and exogenous sources of other substances, such as vitamin D3. nih.gov

Non-Invasive Pharmacokinetic Monitoring Techniques

Advances in analytical technology are leading to the development of less invasive methods for monitoring drug concentrations. While traditional pharmacokinetic studies rely on repeated blood sampling, non-invasive techniques are being explored to reduce the burden on study subjects and to provide real-time data. erbc-group.com

One such advanced technique is in vivo fluorescence imaging, which allows for the tracking of fluorescently labeled compounds within a living animal over time. erbc-group.com This method can provide real-time insights into the biodistribution of a drug, showing where it accumulates in the body and how long it remains in various tissues. erbc-group.com While this specific technique relies on fluorescent labeling rather than deuterium (B1214612) labeling, it represents the direction of innovation in non-invasive pharmacokinetic monitoring that could potentially be adapted for various labeled compounds in the future.

Molecular and Cellular Mechanism of Action Investigations with Quantitative Support from Estetrol D3

Estrogen Receptor Binding and Selectivity Profiling

Estetrol's biological effects are mediated through its interaction with estrogen receptors (ERs). It demonstrates a distinct binding profile characterized by moderate affinity and a notable preference for one receptor subtype over the other.

Binding Affinity to Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ)

Estetrol (B1671307) binds to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). tga.gov.au However, it displays a moderate affinity with a clear preference for ERα. mdpi.comnih.gov Research indicates that E4's binding affinity for ERα is approximately 4 to 6 times higher than for ERβ. tga.gov.aumdpi.comwikipedia.org This preferential binding to ERα is a key determinant of its tissue-selective activities. The dissociation constants (Ki) from binding studies quantify this preference. wikipedia.org

CompoundReceptorBinding Affinity (Ki, nM)
Estetrol (E4)ERα4.9 wikipedia.org
Estetrol (E4)ERβ19 wikipedia.org

Comparative Binding Kinetics with Other Estrogens

When compared to other estrogens, Estetrol is considered a "weak" estrogen based on its receptor binding affinity. nih.govnih.gov Its affinity for both ERα and ERβ is lower than that of 17β-estradiol (E2). nih.govfirstwordpharma.com For instance, the binding affinity of ethinylestradiol (EE) for ERα is about twice that of E2, while E4's affinity is significantly lower than E2's. nih.govfirstwordpharma.com Despite its lower affinity, E4 is potent and orally bioavailable. mdpi.com In animal models, the in vivo estrogenic potency of E4 is generally 10 to 20 times lower than that of ethinylestradiol. wikipedia.org

EstrogenComparative Binding Affinity/Potency
Estetrol (E4) Lower binding affinity for ERs than E2. nih.govfirstwordpharma.com
Estradiol (B170435) (E2) Higher binding affinity for ERs than E4. nih.gov
Ethinylestradiol (EE) Binding affinity for ERα is twice that of E2. firstwordpharma.com

Differential Activation of Nuclear Estrogen Receptor Alpha (ERα) Pathways

Estetrol exhibits a unique mode of action by differentially modulating ERα signaling pathways. Estrogens can exert their effects through two main pathways: the classical nuclear (genomic) pathway and the rapid membrane-initiated steroid signaling (MISS) or non-genomic pathway. d-nb.infomdpi.com E4 acts as an agonist for the nuclear ERα pathway, binding to the receptor in the cytoplasm, which then translocates to the nucleus to induce gene transcription. nih.govresearchgate.netresearchgate.net This nuclear activation is responsible for its estrogenic effects in tissues like the uterus, vagina, and bone. d-nb.inforesearchgate.net

Conversely, E4 shows very limited activity via the membrane ERα pathway and can act as an antagonist in the presence of estradiol (E2). wikipedia.orgresearchgate.net It has been shown to antagonize E2-induced membrane ERα signaling in the endothelium and in breast cancer cells. oncotarget.comnih.gov This uncoupling of nuclear and membrane activation is a distinctive feature of E4, classifying it as a Native Estrogen with Selective Tissue activity (NEST). nih.govresearchgate.net

Tissue-Selective Receptor Modulation at the Cellular Level

The differential activation of ER pathways translates to tissue-selective effects at the cellular level, where E4 can act as an agonist or an antagonist depending on the cell type and the hormonal environment.

Agonist Activity in Specific Cellular Models (e.g., Uterine, Vaginal, Endometrial Cell Lines)

In tissues such as the uterus, vagina, and endometrium, Estetrol acts as an estrogen agonist. mdpi.comresearchgate.netresearchgate.net Its activation of the nuclear ERα pathway leads to classic estrogenic responses, including cellular proliferation. nih.gov Studies in ovariectomized animal models have demonstrated that E4 promotes the proliferation of uterine epithelial cells and has estrogenic effects on the vaginal epithelium. researchgate.netnih.gov In endometrial cancer cells, E4 has also been shown to act through ERα to promote cell growth. nih.gov This agonist activity is consistent with its effects on bone and the central nervous system, where it also exerts estrogenic actions. mdpi.comresearchgate.net

Antagonistic Activity in Breast Cellular Models in the Presence of Estradiol

In the context of breast tissue, Estetrol displays a dual character. While it can weakly stimulate the growth of hormone-dependent breast cancer cells (like MCF-7 and T47-D) on its own, it acts as an antagonist in the presence of the more potent 17β-estradiol (E2). mdpi.comfrontiersin.orgoncotarget.com Preclinical studies have shown that E4 can decrease the strong proliferative effect induced by E2 in breast cancer cell lines. oncotarget.com This antagonistic effect is primarily mediated by its ability to inhibit the E2-induced membrane-initiated (MISS) pathway, without blocking the nuclear actions of E2. oncotarget.comnih.gov For example, E4 was found to prevent the rapid interaction between ERα and the protein kinase Src that is induced by E2. nih.gov This unique profile suggests that E4 can oppose estradiol's proliferative drive in breast cancer cells.

Cellular Pathway Modulation

Effects on Cell Proliferation and Apoptosis in Preclinical Cellular Models

Estetrol's influence on cell proliferation and apoptosis has been investigated in various preclinical models, particularly in the context of endometriosis and breast cancer, revealing tissue-specific effects.

In human endometriotic cell lines (epithelial 11Z and stromal Hs832) and primary cultures from patients, E4 did not stimulate cell growth or migration, unlike 17β-estradiol (E2), which promotes proliferation. nih.gov A study on immortalized human endometrial stromal cells (HESCs) showed that E4 inhibited both basal and E2-induced invasion and migration. jst.go.jpresearchgate.net Furthermore, in a murine model of endometriosis, histological analysis using PCNA immunohistochemistry showed that E4 treatment did not affect cell proliferation in the ectopic lesions. mdpi.comnih.govnih.gov However, the same study found that E4 significantly increased apoptosis in these lesions, as determined by the TUNEL assay (p < 0.05). mdpi.comnih.govnih.govresearcher.life

In the context of breast cancer, E4's effects are concentration-dependent and vary with the cell type. In long-term estrogen-deprived (LTED) MCF-7 breast cancer cells, which model endocrine resistance, E4 induced apoptosis. nih.gov In contrast, at concentrations from 10⁻¹¹ to 10⁻⁸ M, E4 stimulated the growth of wild-type, hormone-sensitive MCF-7 cells. nih.gov Interestingly, at a very low concentration of 10⁻¹² M, E4 induced apoptosis in these same hormone-sensitive MCF-7 cells. nih.gov Other preclinical studies support that E4 has a limited effect on breast cancer cell proliferation compared to E2 and can even be pro-apoptotic. semanticscholar.orgnih.gov

Modulation of Gene Expression Profiles (e.g., PCR Array Analysis)

Estetrol has been shown to modulate the expression of key genes involved in hormone signaling and cell behavior, particularly in endometriotic cells.

In studies using human endometriotic cell lines, incubation with E4 led to an increase in the levels of Estrogen Receptor Alpha (ERα) and Progesterone (B1679170) Receptors (PRs), while simultaneously reducing the levels of Estrogen Receptor Beta (ERβ). nih.gov This shift in receptor expression is significant because endometriosis is often characterized by high ERβ and low ERα levels, contributing to progesterone resistance. mdpi.comnih.gov By rebalancing these receptor levels, E4 was shown to enhance the progesterone gene response in endometriotic cells, as demonstrated by a Progesterone receptor pathway RT-qPCR array analysis. nih.gov

In another study investigating the inhibitory effects of E4 on the migration of immortalized human endometrial stromal cells, a metastasis PCR array was used to identify potential mediators. researchgate.net This analysis revealed that Wiskott-Aldrich syndrome protein family member 1 (WASF-1) was a key target. Its expression was upregulated by E2 but significantly downregulated by E4. researchgate.net Subsequent knockdown of WASF-1 confirmed its role in inhibiting cell migration. researchgate.netmdpi.com

These findings highlight E4's ability to modulate gene expression in a manner that could counteract the pathological processes of endometriosis.

Investigation of Specific Signaling Cascades (e.g., Nitric Oxide Synthesis)

Estetrol has been found to modulate the endothelial nitric oxide (NO) signaling cascade, a key pathway for vascular function. In cultured human umbilical vein endothelial cells (HUVEC), E4 stimulates the synthesis of NO. nih.gov

The mechanism involves both genomic and non-genomic actions. E4 administration increases the expression of endothelial nitric oxide synthase (eNOS), the enzyme responsible for NO production. nih.gov Additionally, E4 triggers rapid, extranuclear signaling pathways, leading to the phosphorylation and activation of eNOS on its Serine¹¹⁷⁷ residue, which enhances its enzymatic activity without an immediate increase in its expression. nih.gov

The effect of E4 on NO synthesis is complex and shows a peculiar concentration-dependent pattern, where higher concentrations can be less effective than lower ones. nih.gov When combined with 17β-estradiol (E2), E4 was found to antagonize the NO synthesis induced by pregnancy-level concentrations of E2. However, it did not inhibit the modest NO induction associated with postmenopausal levels of E2. nih.gov These results suggest E4 acts as a regulator of the NO signaling pathway in endothelial cells. nih.gov

Preclinical In Vivo Mechanistic Studies in Animal Models

Endometriosis Models: Impact on Lesion Development and Molecular Markers

The efficacy of Estetrol in an in vivo setting has been demonstrated in a surgically induced murine model of endometriosis. mdpi.comnih.govnih.gov In this model, female C57BL/6 mice treated with E4 showed a significant reduction in the development and progression of endometriotic-like lesions compared to a vehicle-treated control group. mdpi.comnih.govresearchgate.net

Table 2: Effect of Estetrol (E4) on Endometriotic Lesions in a Murine Model

Parameter E4-Treated Group vs. Control Statistical Significance Reference
Lesion Volume Significantly reduced p < 0.001 mdpi.comnih.govnih.gov
Lesion Weight Significantly reduced p < 0.05 mdpi.comnih.govnih.gov
Cell Proliferation (PCNA) No significant effect Not significant mdpi.comnih.govnih.gov
Cell Apoptosis (TUNEL) Significantly increased p < 0.05 mdpi.comnih.govnih.gov

Beyond the macroscopic reduction of lesions, E4 treatment modulated key molecular markers associated with the pathophysiology of endometriosis. mdpi.com

Inflammation: The expression of Tumor Necrosis Factor-alpha (TNF-α), an inflammatory cytokine that promotes the establishment of endometriotic implants, was significantly reduced. mdpi.comnih.gov Both the mRNA levels of TNF-α in the lesion tissue and its protein levels in the peritoneal fluid were decreased in the E4-treated group (p < 0.05). mdpi.comnih.govresearchgate.net

Hormone Receptors: E4 treatment altered the expression of steroid hormone receptors within the endometriotic lesions. The mRNA expression of Estrogen Receptor 2 (Esr2, encoding ERβ) was significantly reduced (p < 0.05), while the expression of Estrogen Receptor 1 (Esr1, encoding ERα) and the Progesterone Receptor (Pgr) were significantly increased (p < 0.01 and p < 0.05, respectively). mdpi.comnih.gov This shift is considered beneficial as it may reverse the progesterone resistance typically seen in endometriotic tissue. mdpi.comnih.gov

Oxidative Stress: E4 also modulated markers of oxidative stress. It decreased the activity of superoxide (B77818) dismutase (SOD) while increasing the activity of catalase (CAT) and glutathione (B108866) peroxidase (GPX) (p < 0.05). mdpi.comnih.govnih.gov Furthermore, it led to an increase in lipid peroxidation (p < 0.01), which is consistent with the observed increase in apoptosis. mdpi.comnih.govnih.gov

These preclinical in vivo findings demonstrate that E4 limits the development of endometriosis by promoting apoptosis, reducing inflammation, and favorably modulating the local hormone receptor profile. mdpi.comnih.govnih.gov

Table of Mentioned Compounds

Compound Name Abbreviation
Estetrol E4
Estetrol-d3 -
17β-Estradiol E2
Estriol E3
Ethinylestradiol EE
Testosterone -
Drospirenone (B1670955) DRSP
Superoxide Dismutase SOD
Catalase CAT
Glutathione Peroxidase GPX
Tumor Necrosis Factor-alpha TNF-α
Wiskott-Aldrich syndrome protein family member 1 WASF-1

Mammary Tumor Models: Prevention and Inhibition of Tumor Growth

The effects of Estetrol (E4) on breast tissue have been investigated in various preclinical models to assess its potential impact on mammary tumor development and growth. Research indicates that E4 possesses a complex profile, acting as a weak estrogen with dual properties that are highly dependent on its concentration.

In studies using hormone-dependent breast cancer cell lines, E4 was found to stimulate cell growth, but only at concentrations that exceed those required for therapeutic effects in menopausal models. oncotarget.com At high doses, E4 demonstrated pro-tumoral effects in several in vivo breast tumor models. nih.gov Conversely, E4 has also been shown to exhibit antitumor activity by counteracting the potent proliferative effect of estradiol (E2). oncotarget.com

Investigations using multiple complementary endocrine-sensitive breast cancer models, including transgenic MMTV-PyMT mice, human MCF7 cell xenografts, and patient-derived xenografts (PDX), have provided further insights. nih.govmdpi.com When administered at a dose equivalent to that used for menopausal hormone therapy or contraception, E4, even in combination with progestogens like progesterone or drospirenone (DRSP), was found to have a neutral impact on breast cancer development and did not promote metastatic dissemination. nih.govmdpi.com Earlier studies in rats treated with the carcinogen DMBA (7,12-dimethylbenz(a)anthracene) reported that high doses of E4 could prevent and suppress mammary tumor growth with an efficacy comparable to ovariectomy. oncotarget.com This suggests a unique dual activity profile for E4 on breast cancer tissue. oncotarget.com

Summary of Estetrol (E4) Effects in Preclinical Mammary Tumor Models
Model TypeKey FindingsReference
DMBA-induced Rat ModelHigh doses of E4 suppressed mammary tumor growth. oncotarget.com
Human MCF7 Cell XenograftsNeutral effect on tumor growth at therapeutic doses when combined with progesterone or DRSP. Proliferative at high concentrations. nih.govmdpi.com
MMTV-PyMT Transgenic MiceNeutral impact on breast cancer development at therapeutic doses. nih.govmdpi.com
ER+ Patient-Derived Xenografts (PDX)Neutral effect on tumor growth at therapeutic doses. nih.gov

Bone Metabolism Studies in Ovariectomized Rodent Models

The bone-sparing effects of Estetrol (E4) have been evaluated in ovariectomized (OVX) rodent models, which are standard for studying postmenopausal osteoporosis. In these models, the removal of the ovaries induces estrogen deficiency, leading to increased bone turnover and loss of bone mass.

Oral administration of E4 to OVX rats demonstrated significant, dose-dependent protective effects on bone health. researchgate.netnih.gov Research showed that E4 treatment effectively inhibited the increase in serum osteocalcin, a marker of bone formation that is typically elevated during high bone turnover states following ovariectomy. researchgate.netnih.gov Furthermore, E4 administration led to a dose-dependent increase in bone mineral density (BMD) and bone mineral content (BMC) in the lumbar vertebrae. researchgate.netnih.gov

Biomechanical testing of bones from these animals revealed that E4 treatment also increased bone strength. researchgate.netnih.gov The efficacy of the highest tested dose of E4 was comparable to that of the positive control, ethinylestradiol (EE), a potent synthetic estrogen. nih.gov These findings indicate that orally administered E4 conveys bone-sparing effects, resulting in the maintenance of high-quality bone in a state of estrogen depletion. researchgate.netnih.gov

Effects of Oral Estetrol (E4) on Bone Parameters in Ovariectomized (OVX) Rats
Treatment GroupEffect on Serum OsteocalcinEffect on Bone Mineral Density (BMD)Effect on Bone StrengthReference
OVX + VehicleIncreasedDecreasedDecreased researchgate.netnih.gov
OVX + E4 (Low Dose)Inhibition of increaseIncreased vs. VehicleIncreased vs. Vehicle researchgate.netnih.gov
OVX + E4 (Medium Dose)Dose-dependent inhibition of increaseDose-dependently increased vs. VehicleDose-dependently increased vs. Vehicle researchgate.netnih.gov
OVX + E4 (High Dose)Significant inhibition of increase, comparable to EESignificantly increased vs. Vehicle, comparable to EESignificantly increased vs. Vehicle, comparable to EE researchgate.netnih.gov

Effects on Hypothalamic-Pituitary-Gonadal Axis in Preclinical Models

Estetrol (E4) has been shown to exert effects on the central nervous system, specifically on the hypothalamic-pituitary-gonadal (HPG) axis, which regulates reproduction and steroid hormone production. The HPG axis involves the pulsatile release of gonadotropin-releasing hormone (GnRH) from the hypothalamus, which in turn stimulates the pituitary gland to secrete follicle-stimulating hormone (FSH) and luteinizing hormone (LH). nih.govclinical-laboratory-diagnostics.com

In vivo pharmacological studies in rats demonstrated that E4 can dose-dependently inhibit ovulation. researchgate.net This action is mediated through its effects on the HPG axis. Clinical studies in postmenopausal women, which support preclinical findings, have shown that E4 administration results in a dose-proportional decrease in both serum FSH and LH levels. uliege.be The suppressive effect was observed to be more pronounced on FSH than on LH. uliege.be

This central inhibitory effect confirms the biological potency of E4 and its ability to modulate the HPG axis, which is a key mechanism for its contraceptive efficacy. researchgate.net The negative feedback exerted by E4 on gonadotropin secretion is a characteristic estrogenic action on the hypothalamus and pituitary gland. clinical-laboratory-diagnostics.comfrontiersin.org

Dose-Dependent Effects of Estetrol (E4) on Gonadotropin Levels
E4 Dose GroupApproximate Decrease in FSHApproximate Decrease in LHReference
Low Dose (e.g., 2 mg)~20%Less pronounced decrease than FSH uliege.be
High Dose (e.g., 40 mg)~80%Significant decrease uliege.be

Theoretical and Conceptual Frameworks in Estetrol D3 Research

Conceptualization of Estetrol (B1671307) as a "Natural" Selective Estrogen Receptor Modulator (SERM)

Estetrol (E4) is a natural estrogen produced by the human fetal liver during pregnancy. fda.govkup.at Unlike classical estrogens, Estetrol exhibits a unique profile of tissue-specific activity that has led to its conceptualization as a "Natural" Selective Estrogen Receptor Modulator (SERM). wikipedia.orgtandfonline.comsigmaaldrich.com This concept is central to understanding the potential research applications of its deuterated form, Estetrol-d3.

SERMs are compounds that bind to estrogen receptors (ERs) but exert agonistic (estrogen-like) effects in some tissues and antagonistic (anti-estrogenic) effects in others. sigmaaldrich.com Estetrol demonstrates such a profile. For instance, it shows estrogenic effects on the vagina, uterus, and bone, while displaying neutral or even anti-estrogenic properties in the breast and liver. wikipedia.orgtandfonline.com This tissue-selective action is attributed to its distinct mechanism of action on the two main estrogen receptors, ERα and ERβ. fda.gov

Estetrol has a moderate affinity for both ERα and ERβ, with a preference for ERα. fda.gov Crucially, its mode of action appears to differ from both classical estrogens like estradiol (B170435) (E2) and synthetic SERMs like tamoxifen. tandfonline.comsigmaaldrich.com While classical estrogens activate both nuclear and membrane-associated ERα signaling pathways, Estetrol primarily activates the nuclear ERα pathway while acting as an antagonist of the membrane-initiated steroid signaling (MISS) pathway of ERα. tandfonline.com This differential activation is believed to be the molecular basis for its tissue-selective effects. tandfonline.comsigmaaldrich.com

The characterization of Estetrol as a natural SERM provides a compelling reason to develop research tools like this compound. By using a labeled version of this unique steroid, researchers can more accurately trace its absorption, distribution, metabolism, and excretion (ADME) profiles, and investigate how its specific receptor interactions translate into tissue-specific physiological effects in vivo.

Implications of Deuteration for Understanding Steroid Metabolism and Fate In Vivo

Deuteration, the substitution of hydrogen atoms with their heavier isotope deuterium (B1214612), is a well-established technique in pharmacology and metabolic research. The primary implication of deuterating a steroid like Estetrol is the potential to alter its metabolic rate due to the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more difficult to break. Since many metabolic reactions, particularly those mediated by cytochrome P450 (CYP) enzymes, involve the cleavage of C-H bonds, deuteration at specific sites of metabolism can slow down these reactions.

This slowing of metabolism can have several important consequences for in vivo studies:

Increased Half-Life and Exposure: By reducing the rate of metabolic clearance, deuteration can increase the biological half-life of a compound. This allows for a longer duration of action and can help in maintaining stable plasma concentrations during experimental studies.

Metabolic Switching: If a drug has multiple metabolic pathways, deuterating the primary site of metabolism can "shunt" the metabolism towards alternative pathways. Studying the resulting metabolite profile can provide valuable insights into the secondary metabolic routes of the parent compound.

Probing Reaction Mechanisms: The magnitude of the KIE can provide information about the rate-limiting step of a metabolic reaction and the nature of the transition state, thus helping to elucidate the precise enzymatic mechanisms involved in steroid breakdown.

Internal Standards for Mass Spectrometry: Deuterated compounds are widely used as internal standards in mass spectrometry-based quantification assays. dshs-koeln.de Because they are chemically identical to the analyte but have a different mass, they can be used to accurately correct for variations in sample preparation and instrument response, leading to more precise and reliable measurements of the non-deuterated compound in biological samples. dshs-koeln.de

For a compound like Estetrol, which is known to be a metabolic end-product with limited further metabolism, the use of this compound as an internal standard for pharmacokinetic studies is a primary application. wikipedia.org It can enable highly sensitive and specific quantification of endogenous or administered Estetrol.

Comparative Analysis of this compound Applications with Other Deuterated Steroids

The applications of this compound can be understood by comparing them with the use of other deuterated steroids in research. The principles are broadly applicable, though the specific research questions may differ based on the steroid's biological role.

FeatureThis compoundOther Deuterated Steroids (e.g., Deuterated DHT, Testosterone, Ecdysterone)
Primary Research Use Primarily as a highly specific internal standard for mass spectrometry to quantify Estetrol in biological matrices. fda.govUsed to investigate metabolic pathways, determine excretion profiles, and understand the kinetics of steroid metabolism in vivo. wada-ama.orgnih.gov
Metabolism Studies As Estetrol is a metabolic end-product, this compound would be used to confirm this stability and for precise pharmacokinetic modeling. wikipedia.orgUsed to trace the formation of various metabolites. For example, deuterated Dihydrotestosterone (DHT) has been used to identify its urinary metabolites like androsterone (B159326) and diols. wada-ama.org Similarly, deuterated ecdysterone was used to identify over 20 new metabolites in humans. nih.gov
Receptor Binding Studies Could be used to study the kinetics of Estetrol binding to ERα and ERβ, potentially revealing subtle differences in on- and off-rates compared to other estrogens, although this is a less common application.Deuterium substitution has been shown to affect the dissociation rates of steroids from glucocorticoid receptors, suggesting a role for specific hydrogen bonds in receptor-ligand interactions.
Doping Control Not directly relevant for anti-doping, but methods developed for its detection could be adapted for other substances.Deuterated anabolic steroids are used in administration studies to identify long-term metabolites, thereby extending the window of detection for substance abuse.
Clinical Diagnostics Could be used in isotope dilution mass spectrometry methods for the precise measurement of Estetrol levels in clinical research, for example, during pregnancy or in therapeutic applications.Deuterated steroid standards are crucial for developing accurate clinical diagnostic assays for various hormonal disorders. dshs-koeln.de

In essence, while the study of other deuterated steroids often focuses on elucidating complex metabolic transformations, the primary theoretical application of this compound is to leverage its stability and mass difference for highly accurate quantification and pharmacokinetic analysis of its unique parent compound, Estetrol. This allows for a deeper understanding of the in vivo behavior of this "natural" SERM.

Future Research Directions and Methodological Advancements Enabled by Estetrol D3

Exploration of Novel Deuteration Sites for Mechanistic Probes

The placement of deuterium (B1214612) at specific, metabolically active sites on the Estetrol (B1671307) molecule can provide invaluable information about its enzymatic processing and receptor interactions. The C-H bond cleavage is often a rate-limiting step in metabolism; replacing hydrogen with deuterium at such a position can slow the reaction, allowing for a clearer investigation of the mechanism. nih.gov Future research can leverage site-selective deuteration to answer critical questions about Estetrol's unique pharmacological profile.

Key research avenues include:

D-Ring Deuteration: Estetrol's D-ring, with its 15α, 16α, and 17β hydroxyl groups, is a primary site for metabolic conjugation (glucuronidation and sulfation). drugbank.commdpi.com Introducing deuterium at or near these positions could help elucidate the specific roles and kinetics of enzymes like UGT2B7, which is known to catalyze the formation of E4-16-glucuronide. drugbank.com

A-Ring Deuteration: The phenolic A-ring is crucial for estrogen receptor binding. While Estetrol is considered a terminal metabolite not converted to other estrogens like estradiol (B170435) (E2) or estrone (B1671321) (E1), mdpi.com deuteration on the A-ring could definitively confirm the metabolic stability of this part of the molecule in various tissues.

Table 1: Potential Deuteration Sites on Estetrol and Associated Mechanistic Questions

Potential Deuteration SiteMechanistic Question to AddressRationale
C15, C16, C17 (D-Ring)What is the precise regioselectivity and kinetics of glucuronidation and sulfation by UGT and SULT enzymes?These are known sites of Phase II metabolism. The KIE would help identify the rate-limiting steps and dominant conjugation sites. drugbank.commdpi.com
C2, C4 (A-Ring)Does any in vivo metabolism, such as aromatic hydroxylation, occur on the phenolic A-ring?To confirm the metabolic inertness of the A-ring and rule out conversion to catechol estrogens, which have different biological activities.
Methylene groups (e.g., C6, C7)Are there any undiscovered Phase I oxidative metabolic pathways mediated by Cytochrome P450 enzymes?Deuteration at these sites would reveal if CYP-mediated oxidation, a common pathway for many steroids, plays a role in Estetrol's metabolism, even if minor.

Development of Advanced In Vitro Models for Metabolic and Mechanistic Studies

The use of Estetrol-d3 can significantly enhance the data obtained from in vitro experimental systems. Moving beyond simple cell monolayers to more complex, physiologically relevant models will allow for a more accurate depiction of Estetrol's behavior in human tissues.

Future advancements in this area include:

Hepatocyte Co-cultures and 3D Liver Spheroids: While studies in HepG2 cells have been informative, nih.gov these models lack the full complement of metabolic enzymes found in primary human hepatocytes. Using this compound in 3D liver spheroids or co-cultures of hepatocytes with other liver cell types (e.g., Kupffer cells, stellate cells) will provide a more comprehensive picture of its hepatic metabolism and potential for drug-drug interactions.

Tissue-Specific Organoids: Estetrol exhibits tissue-selective activities, acting as an agonist in bone and the uterus but having antagonistic properties in breast tissue. mdpi.comwikipedia.org The development of breast, endometrial, and bone organoids will be crucial. Tracing this compound in these models can help delineate the metabolic and signaling pathways responsible for these differential effects at a cellular level. For instance, it could be used in breast cancer organoids derived from ER+/HER2- tumors to trace metabolic changes associated with the observed anti-tumor effects. alzdiscovery.org

Endothelial Cell Models: A key advantage of Estetrol is its suggested lower risk of venous thromboembolism (VTE) compared to other estrogens. researchgate.net Using this compound in advanced in vitro models of the vascular endothelium (e.g., organ-on-a-chip systems) can help track its uptake, metabolism, and influence on the expression of hemostatic factors, providing mechanistic support for its favorable vascular profile.

Table 2: Application of this compound in Advanced In Vitro Models

In Vitro ModelResearch FocusAdvantage of Using this compound
3D Human Liver SpheroidsComprehensive Phase I and II metabolism; drug-drug interaction potential.Precise quantification of metabolite formation rates (e.g., glucuronides, sulfates) and identification of minor, previously undetected metabolites. drugbank.comnih.gov
Breast Cancer OrganoidsElucidating the mechanism of estrogen antagonism in breast tissue.Tracing the metabolic fate of Estetrol within the tumor microenvironment to see if local metabolism contributes to its antagonistic effects. mdpi.comalzdiscovery.org
Endometrial OrganoidsUnderstanding the agonistic effects leading to endometrial stabilization.Following the pathways leading to the regulation of progesterone (B1679170) receptor expression and other markers of endometrial health. researchgate.netmdpi.com
Vascular Endothelium-on-a-ChipInvestigating the low impact on hemostasis and VTE risk.Quantifying the effect of Estetrol and its metabolites on the production of coagulation factors and inflammatory markers by endothelial cells. researchgate.net

Integration of this compound in Multi-Omics Research (e.g., Metabolomics, Proteomics)

Multi-omics approaches offer a holistic view of cellular responses to a drug. Integrating this compound as a stable isotope tracer into these workflows can provide a dynamic and quantitative understanding of its biological impact.

Metabolomics: In untargeted metabolomics, the presence of a deuterated compound creates a distinct isotopic signature that allows its metabolites to be easily distinguished from the thousands of endogenous molecules. This enables unambiguous tracking of the entire metabolic cascade of this compound, from initial conjugation to final excretion products, and helps build a comprehensive metabolic map. nih.gov

Fluxomics: By administering this compound and a labeled metabolic precursor (e.g., ¹³C-glucose), it becomes possible to perform stable isotope-resolved metabolomics (SIRM). This advanced technique can measure not only the concentrations of metabolites but also the rates (fluxes) through metabolic pathways, revealing how Estetrol dynamically alters cellular metabolism, for instance, in cancer cells or hepatocytes.

Proteomics: While this compound itself is not used to label proteins, its use in conjunction with proteomic analysis can clarify functional outcomes. For example, researchers can treat cells with this compound and use quantitative proteomics (like TMT or iTRAQ) to measure changes in the abundance of specific proteins, such as estrogen receptors, metabolic enzymes (UGTs, SULTs, CYPs), or signaling proteins. Using the deuterated form ensures that the observed changes are directly attributable to the administered compound, as its concentration and metabolic fate can be precisely tracked simultaneously.

Table 3: this compound in Multi-Omics Applications

Omics FieldApplication of this compoundKey Insights Gained
Metabolomics Use as a tracer to identify and quantify all downstream metabolites in plasma, urine, and tissues.Unambiguous identification of the complete metabolic pathway and excretion profile. drugbank.comnih.gov
Fluxomics Co-administration with other stable isotope tracers (e.g., ¹³C-glucose) to measure metabolic pathway activity.Dynamic understanding of how Estetrol modulates central carbon metabolism, lipid synthesis, or other pathways in target cells.
Proteomics Correlate precise this compound concentrations in tissues with changes in the proteome.Linking specific drug exposure levels to functional changes in protein expression (e.g., downregulation of proliferation markers in breast cancer cells). alzdiscovery.org

Computational Modeling and Simulation of this compound Interactions and Metabolism

Computational methods are indispensable for modern drug development, allowing for the prediction of molecular interactions and pharmacokinetic behavior. The physical properties of this compound make it an ideal subject for such in silico studies.

Molecular Docking and Dynamics: Computational models can simulate the binding of Estetrol within the ligand-binding pocket of estrogen receptors ERα and ERβ. nih.gov While deuteration does not change the molecule's shape, the subtle change in vibrational energy could theoretically influence binding kinetics. Molecular dynamics simulations could explore whether deuteration at key positions alters the stability or residence time of Estetrol in the receptor pocket, potentially contributing to its unique profile of ERα activation. wikipedia.org

Quantum Mechanics/Molecular Mechanics (QM/MM): For a deep dive into the enzymatic reactions, QM/MM simulations can model the transition state of Estetrol's metabolism (e.g., by UGT enzymes). These models can predict the theoretical KIE for deuteration at different sites, helping to guide the synthesis of the most informative this compound probes for experimental validation.

Table 4: Computational Modeling Approaches for this compound

Modeling TechniqueResearch ApplicationPredicted Outcome
Molecular Docking Simulate the binding of this compound to ERα and ERβ.Predict if deuteration subtly alters binding affinity or conformation compared to non-deuterated Estetrol. nih.gov
PBPK Modeling Simulate the whole-body ADME of this compound, incorporating KIE data.Predict human pharmacokinetic parameters and assess the impact of deuteration on drug exposure and clearance. nih.govnih.gov
QM/MM Simulations Model the enzymatic reaction of Estetrol with metabolic enzymes (e.g., UGT2B7).Calculate theoretical KIE values to guide the design of mechanistic probe experiments. drugbank.com

Expanding the Use of Stable Isotope Tracers in Preclinical Discovery and Development

The application of this compound is part of a broader, powerful strategy in pharmacology: using stable isotope tracers to obtain definitive data early in the drug development pipeline. nih.gov This approach reduces ambiguity and enhances the predictive value of preclinical studies.

Absolute Bioavailability Studies: The "Cassette-IV" or "simultaneous administration" method, where an oral dose of the unlabeled drug is given with an intravenous microdose of the labeled drug (this compound), is the gold standard for determining absolute bioavailability. This method eliminates intra-subject variability and provides the most accurate assessment of oral absorption, a critical parameter for any orally administered drug. mdpi.com

Drug-Drug Interaction (DDI) Studies: this compound can be used as a probe to investigate the metabolic pathways it shares with other drugs. By tracking the metabolism of this compound in the presence of a potential inhibitor or inducer of UGT or CYP enzymes, researchers can precisely quantify the magnitude of the interaction. drugbank.com

Bridging Preclinical to Clinical: Data generated using this compound in advanced preclinical models (e.g., humanized mice, organoids) can establish a clear, quantitative link between drug exposure, target engagement, and biological response. This robust dataset can improve the design of early-phase clinical trials and increase the probability of success. nih.govresearchgate.net The use of stable isotope tracers is essential for unraveling complex biochemical kinetics and making critical decisions in program development. nih.gov

Table 5: Strategic Use of this compound in Preclinical Development

Development StageApplicationAdvantage
Lead Optimization In vitro metabolic stability assays using different this compound analogs.Identify metabolic liabilities and guide chemical modifications to improve the pharmacokinetic profile.
Preclinical PK/PD Absolute bioavailability studies in animal models. mdpi.comProvide definitive data on oral absorption and first-pass metabolism, essential for dose selection.
Safety Assessment Mechanistic DDI studies in human liver microsomes or hepatocytes.Quantify the risk of interactions with co-administered medications.
Translational Research Use as a tracer in animal models of disease (e.g., endometriosis, breast cancer). mdpi.comLink tissue-specific exposure of the drug and its metabolites directly to efficacy and biomarker responses.

Q & A

Basic Research Questions

Q. How should researchers design experiments to investigate Estetrol-d3’s pharmacokinetic properties while minimizing bias?

  • Methodological Answer : Use randomized controlled trials (RCTs) with double-blinding to reduce observer and participant bias. Incorporate control groups receiving placebo or comparator compounds. For preclinical studies, ensure dose-response curves are generated across physiologically relevant concentrations . Data should be recorded using standardized protocols (e.g., WHO guidelines for hormone analogs) and validated assays (e.g., LC-MS/MS for quantification) .

Q. What strategies are recommended for conducting a literature review on this compound to identify research gaps?

  • Methodological Answer :

Search academic databases (PubMed, Web of Science) using keywords: "this compound," "deuterated estrogens," "isotope-labeled hormone analogs."

Filter results to peer-reviewed articles (2010–2025) and prioritize studies with mechanistic insights (e.g., receptor binding assays, metabolic stability tests).

Use citation-tracking tools (e.g., Connected Papers) to map foundational studies and identify under-explored areas, such as long-term metabolic effects or interactions with cytochrome P450 enzymes .

Q. How can researchers ensure reproducibility in preclinical studies involving this compound?

  • Methodological Answer :

  • Data Collection : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable). Document raw data (e.g., chromatograms, spectral data) in open-access repositories like Zenodo .
  • Protocols : Follow ARRIVE 2.0 guidelines for animal studies, detailing sample size justification, randomization, and statistical power calculations .
  • Reagents : Use certified reference materials (e.g., USP this compound standards) and validate batch-to-batch consistency .

Advanced Research Questions

Q. How should contradictory findings in this compound studies (e.g., conflicting receptor affinity results) be analyzed?

  • Methodological Answer :

Identify Principal Contradictions : Determine if discrepancies arise from methodological differences (e.g., assay conditions, cell lines) or intrinsic compound variability .

Statistical Reconciliation : Apply meta-analysis tools (e.g., RevMan) to aggregate data, adjusting for heterogeneity via random-effects models. Report I² statistics to quantify inconsistency .

Experimental Replication : Replicate key studies using harmonized protocols (e.g., uniform temperature/pH conditions in binding assays) .

Q. What statistical models are appropriate for analyzing dose-dependent effects of this compound in longitudinal studies?

  • Methodological Answer :

  • Non-linear Models : Use mixed-effects models (e.g., NLME) to account for intra-subject variability and time-dependent responses.
  • Survival Analysis : For toxicity studies, apply Kaplan-Meier estimators with Cox proportional hazards regression to assess time-to-event outcomes (e.g., tumor incidence) .
  • Software : Implement analyses in R/Bioconductor or SAS, with code publicly archived for transparency .

Q. How can researchers address ethical challenges in human trials involving this compound, particularly regarding data pseudonymization?

  • Methodological Answer :

  • Data Governance : Store identifiable data in encrypted, access-controlled databases (e.g., REDCap) with audit trails. Pseudonymization keys must be held independently by a third-party custodian .
  • Informed Consent : Clearly articulate risks/benefits of deuterated compound exposure in participant leaflets, emphasizing potential metabolic differences vs. non-deuterated estrogens .
  • Ethical Review : Submit protocols to institutional review boards (IRBs) with expertise in isotopic tracer studies, ensuring compliance with GDPR/HIPAA .

Data Management and Reporting

Q. What frameworks are recommended for creating a data management plan (DMP) specific to this compound research?

  • Methodological Answer :

  • Template : Use the DMPTool, incorporating sections for metadata standards (e.g., ISO/IEC 11179), storage solutions (e.g., institutional servers with RAID backups), and retention policies (minimum 10 years post-publication) .
  • Collaboration : Share datasets via platforms like Figshare, tagging entries with DOI and FAIRsharing.org identifiers .

Contradiction Analysis Table

Contradictory Finding Potential Source of Discrepancy Resolution Strategy
Variability in receptor bindingAssay temperature/pH differencesReplicate under standardized conditions
Divergent metabolic half-lifeIsotopic purity of this compound batchesValidate via NMR spectroscopy
Inconsistent toxicity profilesSpecies-specific metabolic pathwaysCross-validate in humanized mouse models

Adapted from contradiction analysis frameworks in

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.